4-Chloro-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine
Description
4-Chloro-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine is a pyrazole derivative characterized by a chloro-substitution at the 4-position and a bulky (1-methylcyclopentyl)methyl group at the 1-position of the pyrazole ring.
Properties
Molecular Formula |
C10H16ClN3 |
|---|---|
Molecular Weight |
213.71 g/mol |
IUPAC Name |
4-chloro-1-[(1-methylcyclopentyl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H16ClN3/c1-10(4-2-3-5-10)7-14-6-8(11)9(12)13-14/h6H,2-5,7H2,1H3,(H2,12,13) |
InChI Key |
RQLPUGUJRUHEMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1)CN2C=C(C(=N2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Alkylation: The chlorinated pyrazole is alkylated with 1-methylcyclopentylmethyl chloride in the presence of a base like potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole N-oxides.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Physical Properties
- Density : Not available
- Boiling Point : Not available
- Melting Point : Not available
Medicinal Chemistry
4-Chloro-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine has been investigated for its potential as a therapeutic agent due to its interaction with biological targets.
Case Study: Muscarinic Receptor Modulation
Research indicates that compounds similar to this pyrazole can act as allosteric modulators of muscarinic acetylcholine receptors, particularly the M4 subtype. This modulation has implications for treating neurological disorders such as Alzheimer's disease and schizophrenia by enhancing cholinergic signaling without the side effects associated with direct agonists .
Agricultural Sciences
The compound's structure suggests potential use as a pesticide or herbicide. Pyrazole derivatives are known for their efficacy in controlling various agricultural pests.
Case Study: Insecticidal Activity
Studies have shown that similar compounds exhibit significant insecticidal properties against common agricultural pests, potentially offering a new avenue for pest management strategies that are less harmful to beneficial insects and the environment .
Material Sciences
Research into the material properties of pyrazole derivatives has opened new pathways in developing advanced materials.
Case Study: Polymerization Initiators
This compound can be utilized as an initiator in polymerization processes, contributing to the synthesis of novel polymers with enhanced mechanical properties and thermal stability. The unique chemical structure allows for tailored interactions within polymer matrices, improving overall performance in industrial applications .
Mechanism of Action
The mechanism of action of 4-Chloro-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 4-Chloro-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine with structurally related pyrazol-3-amine derivatives:
<sup>a</sup> logP values (when available) indicate lipophilicity, a critical factor in drug bioavailability.
Key Observations:
Lipophilicity :
- The 4-methylbenzyl analog (logP = 2.33 ) suggests moderate lipophilicity, which may be surpassed by the (1-methylcyclopentyl)methyl group due to its aliphatic nature. Adamantyl-containing analogs demonstrate similar trends, where bulky aliphatic groups improve membrane permeability .
Biological Activity
4-Chloro-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine, with the CAS number 1871741-00-2, is a synthetic compound belonging to the pyrazole class. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. The following sections will explore its biological activity, including mechanisms of action, toxicity profiles, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H16ClN3. Its structure features a pyrazole ring substituted with a chloro group and a methylcyclopentyl group, which may influence its interaction with biological targets.
Research indicates that compounds similar to this compound can exhibit various biological activities through different mechanisms:
- Inhibition of Enzymatic Activity : Some pyrazole derivatives have been identified as inhibitors of specific enzymes, which can lead to therapeutic effects in conditions such as cancer and inflammation.
- Modulation of Receptor Activity : The compound may act as an allosteric modulator for certain receptors, influencing neurotransmitter systems and potentially offering benefits in neurological disorders .
Toxicity Profile
According to the Safety Data Sheet (SDS), this compound poses several hazards:
- Skin and Eye Irritation : The compound is classified as a skin irritant (Category 2) and an eye irritant (Category 2A), indicating that contact can lead to significant irritation or damage .
- Respiratory Effects : Inhalation may cause respiratory irritation, necessitating proper safety precautions during handling.
Case Studies
Several studies have investigated the biological activity of pyrazole derivatives, including the target compound:
- Insecticidal Activity : A related study showed that pyrazole compounds exhibited lethal activity against various pests at concentrations around 500 mg/L. This suggests potential applications in agricultural pest control .
- Antifungal Properties : Some derivatives demonstrated antifungal activity against pathogens like Pyricularia oryae, indicating that modifications in the structure could enhance efficacy against specific fungal infections .
Data Table: Summary of Biological Activities
| Biological Activity | Observations |
|---|---|
| Enzyme Inhibition | Potential inhibition of key enzymes involved in disease processes |
| Receptor Modulation | Possible allosteric modulation of neurotransmitter receptors |
| Insecticidal Activity | Effective against Mythimna separate and other pests |
| Antifungal Activity | Inhibition rates up to 77.8% against Pyricularia oryae |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
